Efficacy in Primary Generalized Epilepsy: Seizure Reduction Comparison vs. Valproate
In a randomized, double-blind, placebo-controlled crossover trial (n=17) in patients with intractable epilepsy on carbamazepine monotherapy, taltrimide (400 mg/day) demonstrated a 49% reduction in seizure frequency in the subgroup with primary generalized epilepsy, compared to a 38% reduction with valproate (1000 mg/day) . Neither effect reached statistical significance compared to placebo, but the data provides a direct, quantitative comparison of taltrimide's effect versus a standard-of-care comparator in a specific patient population.
| Evidence Dimension | Seizure frequency reduction from baseline |
|---|---|
| Target Compound Data | 49% reduction |
| Comparator Or Baseline | Sodium valproate: 38% reduction; Placebo: baseline |
| Quantified Difference | Taltrimide achieved an 11% greater reduction in seizure frequency than valproate (non-significant) |
| Conditions | Randomized, double-blind, placebo-controlled crossover trial; 6 patients with primary generalized epilepsy; add-on therapy to carbamazepine; taltrimide 400 mg/day vs valproate 1000 mg/day for 3 months. |
Why This Matters
This provides a quantitative, head-to-head efficacy benchmark for taltrimide against a widely used first-line antiepileptic drug in a defined patient subgroup, informing researchers on relative performance.
- [1] Iivanainen M, Waltimo O, Tokola O, Parantainen J, Tamminen M, Allonen H, Neuvonen PJ. A controlled study with taltrimide and sodium valproate: valproate effective in partial epilepsy. Acta Neurol Scand. 1990 Aug;82(2):121-5. View Source
